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Get Quote

The precise architectural arrangement of functional groups on an aromatic scaffold is a

cornerstone of modern molecular design, particularly within the pharmaceutical and material

sciences. Polysubstituted phenols, a class of compounds characterized by a hydroxyl group

attached to a benzene ring bearing multiple other substituents, represent a privileged structural

motif. The specific nature and placement of these substituents dramatically influence the

molecule's physicochemical properties and biological activity.[1]

Among these, halogenated phenols, especially those incorporating both bromine and fluorine,

are of significant interest to researchers and drug development professionals. The introduction

of fluorine into a molecule can profoundly impact its conformation, pKa, metabolic stability, and

membrane permeability.[2][3] These modifications can lead to enhanced intrinsic potency and

improved pharmacokinetic profiles.[2] Bromine, another key halogen, is known to contribute to

the biological activities of many natural products and synthetic compounds, often enhancing

binding affinity to target proteins and conferring properties such as antimicrobial and anticancer

effects.[4][5]
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This guide focuses on 4,6-Dibromo-2-fluoro-3-methylphenol (CAS No. 1357103-65-1), a

representative example of this promising class of molecules. While specific literature on this

exact compound is nascent, its structure embodies the key features of a polysubstituted

halogenated phenol. By examining its predicted properties, plausible synthetic routes, and the

known activities of structurally related compounds, we can construct a comprehensive technical

overview that highlights its potential as a valuable building block for novel therapeutic agents

and advanced materials. This document is intended to serve as a foundational resource for

researchers engaged in the exploration of this chemical space.

Physicochemical and Structural Properties
A clear understanding of a compound's fundamental properties is the first step in any research

endeavor. The key identifiers and calculated properties for 4,6-Dibromo-2-fluoro-3-
methylphenol are summarized below.

Property Value Source

CAS Number 1357103-65-1 ChemScene

Molecular Formula C₇H₅Br₂FO ChemScene

Molecular Weight 283.92 g/mol ChemScene

SMILES OC1=C(Br)C=C(Br)C(C)=C1F ChemScene

Storage Sealed in dry, 2-8°C ChemScene

Calculated LogP 3.66 ChemScene

Table 1: Core physicochemical properties of 4,6-Dibromo-2-fluoro-3-methylphenol.

Synthetic Strategy and Methodologies
While a specific, peer-reviewed synthesis for 4,6-Dibromo-2-fluoro-3-methylphenol is not

readily available in the literature, a robust synthetic pathway can be proposed based on

established principles of electrophilic aromatic substitution on substituted phenols. The key

challenge lies in controlling the regioselectivity of the bromination steps.

Proposed Synthetic Workflow
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The most logical precursor for this synthesis is 2-fluoro-3-methylphenol. The existing

substituents (hydroxyl, fluoro, and methyl groups) will direct the position of the incoming

electrophilic bromine. The hydroxyl group is a powerful ortho-, para-director. The fluoro group is

also an ortho-, para-director, though deactivating. The methyl group is a weakly activating

ortho-, para-director. The positions para (position 4) and ortho (position 6) to the strongly

activating hydroxyl group are the most likely sites for electrophilic attack.

Proposed Synthesis of 4,6-Dibromo-2-fluoro-3-methylphenol

2-Fluoro-3-methylphenol
(Starting Material)

4,6-Dibromo-2-fluoro-3-methylphenol
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Purification
(Column Chromatography / Recrystallization)
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Caption: Proposed synthetic workflow for 4,6-Dibromo-2-fluoro-3-methylphenol.

Detailed Experimental Protocol (Proposed)
This protocol is a predictive methodology based on standard practices for the bromination of

phenolic compounds. Optimization of stoichiometry, temperature, and reaction time would be

necessary to maximize yield and minimize side products.

Objective: To synthesize 4,6-Dibromo-2-fluoro-3-methylphenol via electrophilic bromination

of 2-fluoro-3-methylphenol.
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Materials:

2-fluoro-3-methylphenol

N-Bromosuccinimide (NBS) or Bromine (Br₂)

Acetic Acid or Carbon Tetrachloride (CCl₄)

Sodium thiosulfate solution

Sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

Dissolution: Dissolve 1.0 equivalent of 2-fluoro-3-methylphenol in a suitable solvent, such as

acetic acid or carbon tetrachloride, in a round-bottom flask equipped with a magnetic stirrer

and a dropping funnel.

Cooling: Cool the solution to 0-5°C using an ice bath. This is critical to control the reaction

rate and improve regioselectivity.

Bromination: Dissolve 2.1 equivalents of the brominating agent (e.g., NBS or Br₂) in the

same solvent. Add this solution dropwise to the stirred phenol solution over 30-60 minutes,

maintaining the low temperature. The use of NBS is often preferred as it can offer milder

reaction conditions compared to liquid bromine.

Reaction Monitoring: After the addition is complete, allow the reaction to stir at low

temperature or gradually warm to room temperature. Monitor the reaction progress by Thin

Layer Chromatography (TLC) until the starting material is consumed.

Quenching: Once the reaction is complete, quench any excess bromine by adding a

saturated solution of sodium thiosulfate until the characteristic bromine color disappears.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6325453?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Work-up: Transfer the mixture to a separatory funnel. If acetic acid was used, dilute with

water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer

sequentially with water, saturated sodium bicarbonate solution, and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the crude product by column chromatography on silica gel or by

recrystallization from a suitable solvent system to yield pure 4,6-Dibromo-2-fluoro-3-
methylphenol.

Anticipated Spectroscopic Characterization
Structural elucidation of the final product is paramount. Based on the proposed structure, the

following spectroscopic signatures would be expected:

¹H NMR: The spectrum should show a single aromatic proton as a singlet, corresponding to

the proton at the C5 position. A broad singlet corresponding to the phenolic -OH proton

would also be present, which would be exchangeable with D₂O. The methyl protons at C3

would appear as a singlet in the aliphatic region.

¹³C NMR: The spectrum should display 7 distinct carbon signals, corresponding to the 7

unique carbon atoms in the molecule. The chemical shifts would be influenced by the

attached substituents (OH, F, Br, CH₃).

¹⁹F NMR: A singlet would be expected, corresponding to the single fluorine atom.

IR Spectroscopy: Key vibrational bands would include a broad O-H stretch (around 3200-

3600 cm⁻¹), C-H stretches for the aromatic ring and methyl group (around 2850-3100 cm⁻¹),

aromatic C=C stretches (around 1450-1600 cm⁻¹), a C-F stretch (around 1000-1300 cm⁻¹),

and C-Br stretches (typically in the fingerprint region, < 800 cm⁻¹).

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and

characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2,

M+4 peaks).
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Potential Applications in Drug Discovery and
Medicinal Chemistry
While direct biological data for 4,6-Dibromo-2-fluoro-3-methylphenol is not available, the

extensive body of research on related bromophenols provides a strong basis for predicting its

potential therapeutic applications.[4] Marine algae, for instance, are a rich source of

bromophenols with a wide array of bioactivities.[4]

Structural Features

Potential Biological Activities
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Caption: Structure-Activity Relationship (SAR) rationale for potential applications.

Potential Therapeutic Areas:
Antimicrobial Activity: Many bromophenols isolated from marine sources exhibit potent

activity against both Gram-positive and Gram-negative bacteria.[4] The lipophilic nature

imparted by the bromine atoms may facilitate disruption of bacterial cell membranes.

Anticancer Activity: Substituted phenols and flavonoids containing bromine have shown

significant cytotoxic effects against various cancer cell lines, such as A549 (lung cancer).[6]

The presence of halogens can enhance the pro-apoptotic activity of these compounds.
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Antioxidant Properties: The phenolic hydroxyl group is a key pharmacophore for antioxidant

activity, capable of scavenging free radicals. While bromine itself may not be critical for this

activity, the overall electronic nature of the substituted ring influences the H-donating ability

of the hydroxyl group.[4]

Enzyme Inhibition: The strategic inclusion of fluorine is a well-established method for

enhancing the binding affinity of small molecules to enzyme active sites.[2][3] Bromophenol

derivatives have shown inhibitory activity against enzymes like α-glucosidase (relevant to

diabetes) and acetylcholinesterase (AChE, relevant to Alzheimer's disease).[5][7] The unique

electronic and steric profile of 4,6-Dibromo-2-fluoro-3-methylphenol makes it an intriguing

candidate for screening against various enzyme targets.

Conclusion and Future Directions
4,6-Dibromo-2-fluoro-3-methylphenol stands as a molecule of significant synthetic interest,

embodying a convergence of structural motifs known to confer valuable biological properties.

While specific experimental data on this compound remains to be published, this guide

provides a comprehensive, technically grounded framework for its future investigation. The

proposed synthetic route is robust and based on well-understood chemical principles, and the

anticipated spectroscopic data provide a clear roadmap for its characterization.

The true potential of this compound, and others in its class, lies in its application as a scaffold

or intermediate in medicinal chemistry. The confluence of a reactive phenolic hydroxyl group,

two bromine atoms, and a strategically placed fluorine atom offers a rich platform for generating

diverse chemical libraries. Future research should focus on the validation of the proposed

synthesis, a thorough characterization of the compound's physicochemical properties, and

comprehensive screening of its biological activities, particularly in the areas of oncology,

infectious diseases, and metabolic disorders. Such efforts will undoubtedly unlock the full

potential of this promising polysubstituted halogenated phenol.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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